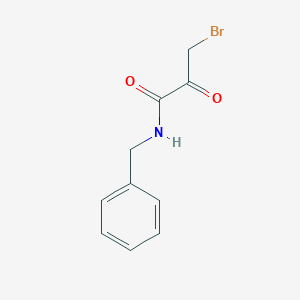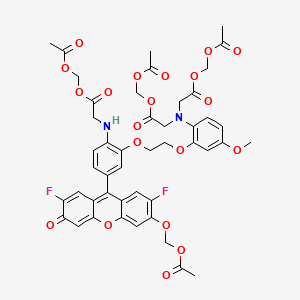
Zin3 AM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zin3 AM, also known as FluoZin-3 AM, is a cell-permeable fluorescent probe primarily used as a sensitive and specific zinc ion (Zn2+) indicator. It is widely utilized in imaging applications, cell-based microplate assays, and flow cytometry protocols. This compound is particularly effective in detecting Zn2+ concentrations in the 1–100 nanomolar range, making it highly Zn2±sensitive and Zn2±specific .
准备方法
Synthetic Routes and Reaction Conditions
Zin3 AM is synthesized through a series of chemical reactions that involve the incorporation of a zinc-selective chelator into a fluorescent dye. The compound is then esterified to form the acetoxymethyl (AM) ester, which enhances its cell permeability. The synthetic process typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or methanol .
Industrial Production Methods
In industrial settings, this compound is produced by chemical manufacturers specializing in fluorescent probes and indicators. The production process involves stringent quality control measures to ensure high purity and stability. The compound is usually stored at -20°C to maintain its stability and prevent degradation .
化学反应分析
Types of Reactions
Zin3 AM undergoes hydrolysis by intracellular esterases once it enters the cell. This hydrolysis converts the non-fluorescent AM ester into the highly fluorescent Zin3, which can then bind to Zn2+ ions .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of intracellular esterases, which are naturally occurring enzymes within the cell. The reaction conditions are typically physiological, with a pH range of 7.2 to 7.4 and a temperature of 37°C .
Major Products Formed
The primary product of the hydrolysis reaction is the fluorescent Zin3, which forms a complex with Zn2+ ions. This complex exhibits a significant increase in fluorescence, allowing for the detection and quantification of Zn2+ concentrations within the cell .
科学研究应用
Zin3 AM has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: This compound is used in various chemical assays to detect and quantify Zn2+ concentrations in different samples
Biology: In biological research, this compound is employed to study zinc ion homeostasis, signaling pathways, and the role of Zn2+ in cellular processes
Medicine: This compound is used in medical research to investigate the involvement of Zn2+ in various diseases, including neurodegenerative disorders and cancer
Industry: In industrial applications, this compound is utilized in the development of diagnostic tools and sensors for detecting Zn2+ in environmental and clinical samples
作用机制
The mechanism of action of Zin3 AM involves its conversion from a non-fluorescent AM ester to a highly fluorescent Zin3 upon hydrolysis by intracellular esterases. The fluorescent Zin3 then binds to Zn2+ ions, forming a complex that exhibits a significant increase in fluorescence. This fluorescence can be detected and measured using various imaging techniques, allowing for the quantification of Zn2+ concentrations within the cell .
相似化合物的比较
Zin3 AM is similar to other zinc-selective fluorescent probes, such as FluoZin-1 and FluoZin-2. this compound is unique in its high Zn2±binding affinity and specificity, making it particularly suitable for detecting low Zn2+ concentrations in the 1–100 nanomolar range . Other similar compounds include:
FluoZin-1: A zinc-selective fluorescent probe with lower Zn2±binding affinity compared to this compound
FluoZin-2: Another zinc-selective fluorescent probe with moderate Zn2±binding affinity
This compound’s high sensitivity and specificity make it a valuable tool in various scientific research applications, particularly in studies involving zinc ion homeostasis and signaling .
属性
分子式 |
C46H44F2N2O20 |
|---|---|
分子量 |
982.8 g/mol |
IUPAC 名称 |
acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methoxyphenoxy]ethoxy]anilino]acetate |
InChI |
InChI=1S/C46H44F2N2O20/c1-25(51)62-21-66-40-17-39-32(15-34(40)48)46(31-14-33(47)37(55)16-38(31)70-39)29-6-8-35(49-18-43(56)67-22-63-26(2)52)41(12-29)60-10-11-61-42-13-30(59-5)7-9-36(42)50(19-44(57)68-23-64-27(3)53)20-45(58)69-24-65-28(4)54/h6-9,12-17,49H,10-11,18-24H2,1-5H3 |
InChI 键 |
KMLHLVARODXKDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)NCC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


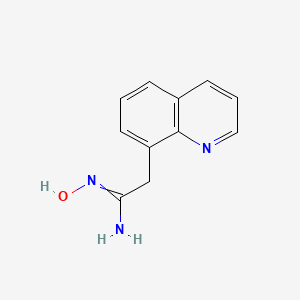
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
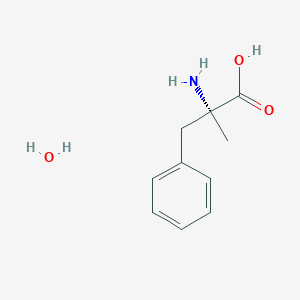
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
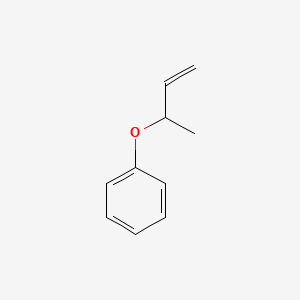
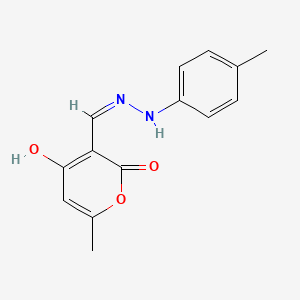
![(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B14113818.png)
![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)
